4-(4-fluorophenyl)-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide
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Description
Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation . Thiazoles occupy potent biological applications .
Synthesis Analysis
Efforts have been made to study the pharmacological activities of newly synthesized N - (4- (4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .
Molecular Structure Analysis
The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral . Thiazole and correlated are one of the supreme significant potential things in the mainly increasing chemical world of compounds having thiazoles showing notable pharmacological actions .
Chemical Reactions Analysis
Thiazole derivatives were obtained by the reaction of 4′-trifluoromethyl-benzaldehyde with thiosemicarbazide in the presence of hydrochloric acid as a catalyst .
Scientific Research Applications
Discovery and Optimization of Met Kinase Inhibitors
The discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides has led to potent and selective Met kinase inhibitors. Analogues demonstrated improved enzyme potency and aqueous solubility, leading to one compound showing complete tumor stasis in a Met-dependent human gastric carcinoma model after oral administration, advancing into phase I clinical trials (Schroeder et al., 2009).
Design and Synthesis of Mycobacterium tuberculosis GyrB Inhibitors
Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and evaluated for their in vitro Mycobacterium smegmatis GyrB ATPase assay, showing promising activity against Mycobacterium tuberculosis and low cytotoxicity, highlighting potential new treatments for tuberculosis (Jeankumar et al., 2013).
Heterocyclic Synthesis with Thiophenylhydrazonoacetates
Benzo[b]thiophen-2-yl-hydrazonoesters were synthesized and used to produce a variety of nitrogen nucleophile-derived heterocyclic compounds, expanding the toolkit for synthetic chemistry and potential pharmaceutical applications (Mohareb et al., 2004).
New Aromatic Polyamides with High Thermal Stability
A new bis(ether-carboxylic acid) was synthesized, leading to a series of aromatic polyamides with excellent solubility, thermal stability, and mechanical properties, suitable for advanced material applications (Hsiao et al., 1999).
Fluorescence Quantum Yield in Carbon Dots
Investigation into the fluorescence origins of carbon dots with high fluorescence quantum yield revealed that organic fluorophores are the main contributors, expanding understanding and application in bioimaging and sensing technologies (Shi et al., 2016).
Properties
IUPAC Name |
4-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3OS/c15-11-3-1-9(2-4-11)10-7-12(17-8-10)13(19)18-14-16-5-6-20-14/h1-8,17H,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAMPIIWVKHNJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=C2)C(=O)NC3=NC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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